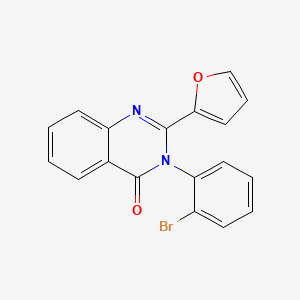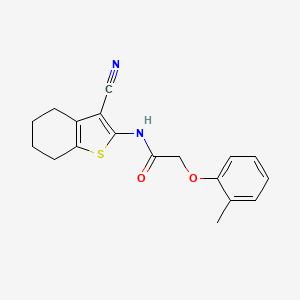
1-Cycloheptyl-4-cyclopentylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cycloheptyl-4-cyclopentylpiperazine is an organic compound that features a piperazine ring substituted with cycloheptyl and cyclopentyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cycloheptyl-4-cyclopentylpiperazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of cycloheptylamine with cyclopentylamine in the presence of a suitable catalyst. The reaction conditions often involve elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures high purity and consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cycloheptyl-4-cyclopentylpiperazine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the piperazine ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Alkylated piperazine derivatives.
Applications De Recherche Scientifique
1-Cycloheptyl-4-cyclopentylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Cycloheptyl-4-cyclopentylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
1-Cyclopentyl-4-nitrosopiperazine: Similar in structure but contains a nitroso group.
1-Amino-4-cyclopentylpiperazine: Contains an amino group instead of a cycloheptyl group.
1-Cyclohexyl-4-cyclopentylpiperazine: Features a cyclohexyl group instead of a cycloheptyl group.
Uniqueness: 1-Cycloheptyl-4-cyclopentylpiperazine is unique due to the presence of both cycloheptyl and cyclopentyl groups, which may confer distinct steric and electronic properties, influencing its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C16H30N2 |
|---|---|
Poids moléculaire |
250.42 g/mol |
Nom IUPAC |
1-cycloheptyl-4-cyclopentylpiperazine |
InChI |
InChI=1S/C16H30N2/c1-2-4-8-15(7-3-1)17-11-13-18(14-12-17)16-9-5-6-10-16/h15-16H,1-14H2 |
Clé InChI |
GONKRCRIASHYQM-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)N2CCN(CC2)C3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-methoxyphenyl)-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B10883637.png)
![9(10H)-Anthracenone, 10-[(4-chlorophenyl)methylene]-](/img/structure/B10883653.png)
![3-Methyl-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]butan-1-one](/img/structure/B10883657.png)

![Azepan-1-yl[1-(4-bromobenzyl)piperidin-3-yl]methanone](/img/structure/B10883667.png)
![1-[(4-Nitrophenyl)sulfonyl]-4-(4-phenylbutan-2-yl)piperazine](/img/structure/B10883679.png)
![1-{4-[(4-Methoxyphenoxy)acetyl]piperazin-1-yl}-2,2-diphenylethanone](/img/structure/B10883685.png)
![{1,8,8-Trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl}thiourea](/img/structure/B10883689.png)

![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine](/img/structure/B10883696.png)


![1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10883714.png)
![(4-Benzylpiperidin-1-yl)[1-(2-fluorobenzyl)piperidin-3-yl]methanone](/img/structure/B10883727.png)
